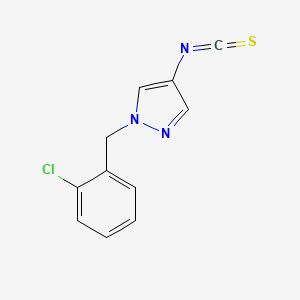

1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole

Description

1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a 2-chlorobenzyl substituent at the N1 position and an isothiocyanate (-NCS) group at the C4 position. Its synthesis typically involves functionalization of the pyrazole core via nucleophilic substitution or coupling reactions.

Its discontinuation may reflect challenges in synthesis, stability, or niche applicability compared to analogous derivatives.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c12-11-4-2-1-3-9(11)6-15-7-10(5-14-15)13-8-16/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAURSNRCJNDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N=C=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its unique isothiocyanate functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈ClN₃S

- Molecular Weight : Approximately 249.72 g/mol

- Functional Groups : Isothiocyanate (-N=C=S) and chloro-benzyl substituent

The presence of the isothiocyanate group contributes significantly to the reactivity and biological activity of this compound. It is known for undergoing nucleophilic attack, which can lead to various chemical transformations, making it a versatile candidate for medicinal applications.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets in biological systems:

- Covalent Bond Formation : The isothiocyanate group reacts with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This can inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects .

- Influence on Cellular Pathways : Research indicates that this compound may influence pathways related to cell growth and apoptosis, suggesting potential applications in cancer therapy.

Anticancer Activity

This compound has shown promise as an anticancer agent:

- Induction of Apoptosis : Studies have indicated that this compound may induce apoptosis in various cancer cell lines. For example, it has been tested against breast cancer cells, demonstrating significant cytotoxic effects at certain concentrations.

- Mechanistic Insights : Research suggests that the compound's ability to form covalent bonds with cellular proteins may play a crucial role in mediating its anticancer effects .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored:

- Activity Against Bacterial Strains : Preliminary studies indicate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .

- Comparison with Standard Antibiotics : In comparative studies, the compound exhibited activity comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. The mechanism of action appears to involve the formation of covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity and disrupting cellular processes. This property is particularly relevant for developing selective therapeutics targeting specific enzymes or receptors.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Its effectiveness stems from its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The specific interactions with cellular proteins involved in cancer progression are areas of ongoing research.

Agrochemical Applications

Beyond medicinal uses, this compound has potential applications in agrochemicals. Its ability to interact with biological systems can be harnessed for developing herbicides or pesticides that target specific pests or weeds without harming non-target organisms. The selectivity offered by its chemical structure may lead to more environmentally friendly agricultural practices.

Comparative Analysis with Related Compounds

The structural uniqueness of this compound can be contrasted with similar compounds. Below is a comparative table highlighting some analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole | Chloro-benzyl at 4-position | Different substitution pattern |

| 1-(3-Bromo-benzyl)-4-isothiocyanato-1H-pyrazole | Bromo instead of chloro | Halogen variation affecting reactivity |

| 1-(2-Chloro-benzyl)-4-isocyanato-1H-pyrazole | Isocyanato instead of isothiocyanato | Different functional group with distinct properties |

| 1-(2-Chloro-6-fluoro-benzyl)-4-nitro-1H-pyrazole | Nitro group instead of isothiocyanato | Introduction of nitro may enhance biological activity |

This table illustrates how variations in substitution patterns can influence the chemical and biological properties of pyrazole derivatives.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .

- Anticancer Research : In vitro experiments showed that it could inhibit the growth of various cancer cell lines through apoptosis induction mechanisms .

- Agrochemical Evaluation : Field trials indicated that formulations containing this compound effectively reduced pest populations while maintaining crop health, highlighting its dual role as both a pesticide and a growth enhancer .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Observations:

Positional Isomerism : The placement of the isothiocyanate group (C3 vs. C4) significantly alters reactivity. For example, the C3-substituted analogue (CAS 1004194-41-5) exhibits acute toxicity per GHS guidelines , whereas the C4-substituted target compound lacks such reported hazards.

Halogen Effects : The 2-chloro-6-fluorobenzyl substituent in the iodo derivative (CAS 957479-03-7) introduces steric hindrance and electronic effects, favoring applications in cross-coupling reactions .

Benzimidazole vs. Pyrazole : The benzimidazole derivative (from Düzce Üniversitesi) demonstrates fluorescence and thermal stability, suggesting broader utility in optoelectronics compared to pyrazole-based analogues .

Carboxylic Acid Derivatives : Compounds like 1-(2-chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are preferred in medicinal chemistry as synthetic intermediates due to their carboxyl group’s versatility in amide bond formation .

Notes

- Safety : The 3-isothiocyanato analogue (CAS 1004194-41-5) requires strict handling due to acute toxicity , whereas safety data for the target compound remain unspecified.

- Synthetic Challenges : Discontinuation of this compound may relate to instability of the -NCS group under storage conditions, a common issue with isothiocyanates.

- Research Gaps : Direct comparative studies on bioactivity or catalytic utility of these analogues are scarce, warranting further investigation.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a pyrazole precursor with 2-chlorobenzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) to introduce the benzyl group, followed by isothiocyanate functionalization using thiophosgene or ammonium thiocyanate . Reaction monitoring via TLC or HPLC ensures purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments .

- IR spectroscopy to confirm the isothiocyanate (-N=C=S) stretching band near 2050–2100 cm⁻¹ .

- X-ray crystallography for resolving crystal packing and bond angles, as demonstrated in related chlorobenzyl-pyrazole derivatives .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How does the isothiocyanate group influence the compound’s reactivity?

The isothiocyanate group (-N=C=S) is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form thioureas or thioethers. This reactivity is critical for developing bioactive derivatives .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during pyrazole substitution?

Regioselectivity in pyrazole functionalization can be controlled using directing groups or catalysts. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) allow selective introduction of aryl groups at specific positions . Computational modeling (DFT) can predict favorable reaction pathways .

Q. How can computational methods enhance the design of derivatives with targeted bioactivity?

- Molecular docking predicts binding affinities to biological targets (e.g., enzymes) by analyzing interactions between the isothiocyanate group and active sites .

- InChI-based cheminformatics tools (e.g., PubChem data) enable virtual screening of derivatives for solubility or toxicity profiles .

Q. What mechanisms underlie the biological activity of isothiocyanate-containing pyrazoles?

Isothiocyanates inhibit enzymes via covalent modification of cysteine residues. For example, in anticancer research, they may disrupt redox balance by targeting thioredoxin reductase . Biological assays (e.g., MTT for cytotoxicity) should be paired with mechanistic studies (e.g., Western blotting for apoptosis markers).

Q. How do solvent and reaction conditions impact synthetic yields?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol) may stabilize intermediates. Reflux temperatures and catalyst loading (e.g., Pd(PPh₃)₄) must be optimized to minimize side reactions .

Q. How do structural variations (e.g., substituent position) affect physicochemical properties?

- Substituent position : The 4-isothiocyanato group (vs. 3-position) may alter steric hindrance and electronic effects, influencing reactivity and binding affinity .

- Halogen effects : The 2-chloro-benzyl group enhances lipophilicity, potentially improving membrane permeability in biological assays .

Data Discrepancies and Validation

- Substituent Position Contradictions : describes a 3-isothiocyanato isomer, while the target compound has a 4-isothiocyanato group. Comparative studies (e.g., HPLC retention times, melting points) are needed to validate structural assignments .

- Spectroscopic Consistency : IR and NMR data should align with computational predictions (e.g., Gaussian-based vibrational frequency analysis) to confirm functional group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.